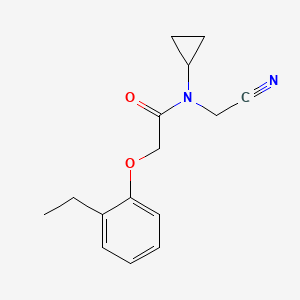

![molecular formula C12H12N2O4 B2919122 (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid CAS No. 1025227-47-7](/img/structure/B2919122.png)

(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid, also known as HEPPCA, is an organic acid with a wide range of applications in scientific research. HEPPCA is a derivative of propionic acid, which is a common organic acid found in many food products and animal sources. HEPPCA has been studied extensively in the field of biochemistry and physiology due to its unique properties, which make it a useful tool for laboratory experiments.

Scientific Research Applications

Structural and Synthetic Studies

A study conducted by Venkatesan et al. (2016) explored the structural properties of a related compound, emphasizing the importance of intramolecular and intermolecular interactions for its stabilization. The research utilized X-ray crystallography, spectroscopic methods, and quantum chemical calculations, revealing insights into the compound's stability and interaction dynamics Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016.

Thalluri et al. (2014) demonstrated a synthesis approach that could be relevant for generating structures related to "(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid". Their work on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights a single-pot synthesis method for hydroxamic acids and ureas from carboxylic acids, emphasizing efficiency and environmental friendliness Thalluri, Manne, Dev, & Mandal, 2014.

Applications in Material Science and Organic Synthesis

El‐Faham et al. (2013) investigated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of α-ketoamide derivatives, showcasing its effectiveness as an additive in the carbodiimide (DIC) approach. The study emphasizes the compound's role in improving yield and purity for the synthesis of complex organic molecules, which could be applicable for derivatives of the chemical compound El‐Faham, Mohammed Al Marhoon, Abdel-Megeed, & Albericio, 2013.

Another study by Khan (2003) delved into the kinetics and mechanism of formation for a related compound, providing a deeper understanding of the chemical reactions and pathways involved. This research offers valuable insights into the reaction mechanisms that could be applicable to the synthesis and application of "(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid" Khan, 2003.

properties

IUPAC Name |

(E)-4-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-8(14-18)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-7,18H,1H3,(H,13,15)(H,16,17)/b7-6+,14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEBHCLTULWJDW-ZUNXXLSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

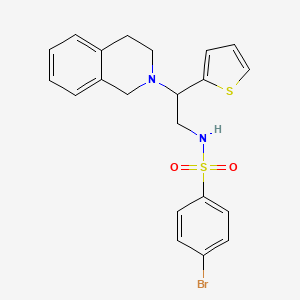

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2919040.png)

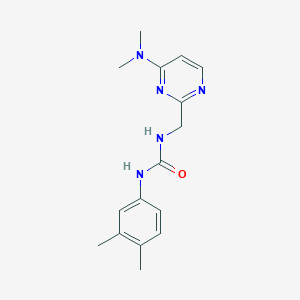

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2919042.png)

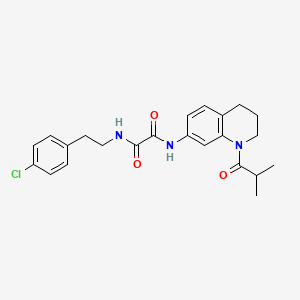

![Ethyl 2-[[(Z)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2919044.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2919047.png)

![2-Chloro-3-fluoro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B2919050.png)

![2-[4-(Azetidine-1-carbonyl)piperidino]sulfonylbenzoic acid methyl ester](/img/structure/B2919051.png)

![3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2919052.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2919058.png)

![1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2919062.png)